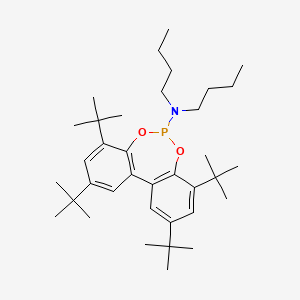![molecular formula C19H23BrN4O3 B8473958 tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8473958.png)
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazinone ring.
tert-Butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced methods such as chromatography and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions can be performed on the pyrazinone ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect signaling pathways by interacting with specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 6-(4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine substituent.
tert-Butyl 6-(6-chloro-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H23BrN4O3 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H23BrN4O3/c1-19(2,3)27-18(26)24-8-7-12-9-14(6-5-13(12)10-24)21-16-17(25)23(4)11-15(20)22-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22) |
Clé InChI |
CHYDGRDVOBEVFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC(=CN(C3=O)C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5-Bromo-2-chloro-phenyl)-[5-(4-fluorophenyl)-2-thienyl]methanone](/img/structure/B8473927.png)
![N-[4-(1-Benzoylpiperidin-4-YL)butyl]-3-pyridin-3-ylpropanamide](/img/structure/B8473928.png)


![4-chloro-2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8473950.png)



![N-(5-chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine hydrochloride](/img/structure/B8473986.png)
